Methyl 2-(3-formylphenyl)propionate
Description
Methyl 2-(3-formylphenyl)propionate is an aromatic ester characterized by a propionate chain esterified to a methyl group and attached to a 3-formyl-substituted phenyl ring. This structure combines the reactivity of an aldehyde group with the stability of an ester, making it a versatile intermediate in organic synthesis and pharmaceutical applications.
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 2-(3-formylphenyl)propanoate |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 |
InChI Key |
SDUNWWPUHXDVAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C=O)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Formylphenyl Groups
- 3-(4-Formylphenyl)propanoic acid (CAS 34961-64-3): Structure: Differs in the position of the formyl group (para vs. meta) and the absence of a methyl ester. Applications: Likely used in polymer or coordination chemistry due to its acidic proton.
1-(3-Formylphenyl)propan-2-one (CAS 1804216-32-7) :
Esters with Varied Aromatic Substitutions
- Methyl 2-(3-Benzoylphenyl)propionate (CAS 57872-48-7): Structure: Replaces the formyl group with a benzoyl (C₆H₅CO-) moiety.
- Methyl 3-(2-Thienyl)propionate (CAS 16862-05-8): Structure: Substitutes the phenyl ring with a thiophene (sulfur-containing heterocycle). Properties: The thiophene ring introduces π-electron richness and sulfur-mediated interactions, enhancing solubility in non-polar solvents .
Esters with Functional Group Modifications
- Methyl 2-(4-Amino-3-fluorophenoxy)propionate (CAS 857903-26-5): Structure: Contains an amino and fluorine substituent on the phenyl ring. Reactivity: The electron-withdrawing fluorine and electron-donating amino group create a push-pull effect, increasing stability against oxidation compared to the formyl-substituted compound .
Sodium 2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionate (Compound 15 in ) :
Key Comparative Data
Table 1: Physical and Chemical Properties
| Compound | Molecular Weight | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| Methyl 2-(3-formylphenyl)propionate* | ~192.2 (estimated) | Aldehyde, Ester | High aldehyde reactivity; ester hydrolysis susceptibility |
| 3-(4-Formylphenyl)propanoic acid | 178.18 | Carboxylic Acid, Aldehyde | Hydrogen-bonding; acidic proton |
| Methyl 2-(3-benzoylphenyl)propionate | 284.31 | Ketone, Ester | Steric hindrance slows hydrolysis |
| Methyl 3-(2-thienyl)propionate | 170.23 | Thiophene, Ester | Enhanced π-π interactions |
*Estimated based on structural analogs.
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